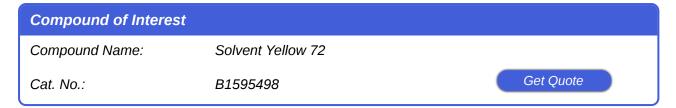


Spectroscopic Profile of Solvent Yellow 72: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Solvent Yellow 72** (C.I. 127450), a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂ and a molecular weight of 308.33 g/mol .[1][2] This document is intended to serve as a core resource for researchers and professionals involved in the analysis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Solvent Yellow 72**, facilitating easy comparison and reference.

UV-Visible Spectroscopy

The electronic absorption spectrum of **Solvent Yellow 72** is characterized by an absorption maximum (λ max) in the visible region, which is typical for azo dyes and is responsible for its yellow color.[1] The exact position of the λ max can be influenced by the solvent used.

Parameter	Value	Solvent
λтах	~400-500 nm (expected)	Ethanol



Note: The specific experimental λ max value in ethanol was not found in the available search results. The provided range is based on the typical absorption of azo dyes.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of **Solvent Yellow 72** reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is based on a KBr pellet sample.

Wavenumber (cm ⁻¹)	Assignment
~1450–1600	N=N stretching (azo group)
Data not available	C-H stretching (aromatic)
Data not available	C-H stretching (aliphatic -CH₃)
Data not available	C=O stretching (pyrazolone ring)
Data not available	C-N stretching
Data not available	C-O stretching (methoxy group)

Note: A detailed experimental IR peak list was not available in the search results. The N=N stretching frequency is a characteristic feature of azo compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **Solvent Yellow 72** molecule. The following are predicted chemical shifts in CDCl₃.

¹H NMR (CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	S	3H	-CH₃ (methyl on pyrazolone ring)
Data not available	S	3H	-OCH₃ (methoxy group)
Data not available	m	4H	Aromatic protons (methoxyphenyl ring)
Data not available	m	5H	Aromatic protons (phenyl ring on pyrazolone)

13C NMR (CDCl3)

Chemical Shift (ppm)	Assignment
Data not available	-CH₃ (methyl on pyrazolone ring)
Data not available	-OCH₃ (methoxy group)
Data not available	Aromatic carbons
Data not available	C=O (pyrazolone ring)
Data not available	Quaternary carbons in pyrazolone ring

Note: Experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for **Solvent Yellow 72** were not found in the search results. The assignments are based on the known structure of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Solvent Yellow 72**. The data below is based on Electron Ionization (EI) mass spectrometry.



m/z	lon Identity
308.13	[M] ⁺ (Molecular Ion)
Data not available	Fragment ions

Note: While the molecular ion peak corresponding to the molecular weight of **Solvent Yellow 72** is expected at m/z 308, a detailed experimental mass spectrum with a list of fragment ions was not available in the search results. Predicted m/z values for various adducts can be found in public databases.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of **Solvent Yellow 72**.

Materials:

- Solvent Yellow 72
- Ethanol (spectroscopic grade)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

Sample Preparation: Prepare a stock solution of Solvent Yellow 72 in ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 μg/mL) in ethanol.



- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 300 to 700 nm.
- Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Record the baseline spectrum.
- Sample Measurement: Rinse the cuvette with the dilute Solvent Yellow 72 solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Solvent Yellow 72.

Materials:

- Solvent Yellow 72 (powder)
- Potassium bromide (KBr, spectroscopic grade)
- · Agate mortar and pestle
- · Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of Solvent Yellow 72 (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.
 - Transfer the mixture to a pellet press die.



- Apply pressure to the die to form a transparent or semi-transparent pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of Solvent Yellow 72.

Materials:

- Solvent Yellow 72
- Deuterated chloroform (CDCl₃)
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of Solvent Yellow 72 in about 0.6-0.7
 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer
 on the deuterium signal of the solvent and shim the magnetic field to achieve optimal
 resolution.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum.



 Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Solvent Yellow 72.

Materials:

- Solvent Yellow 72
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

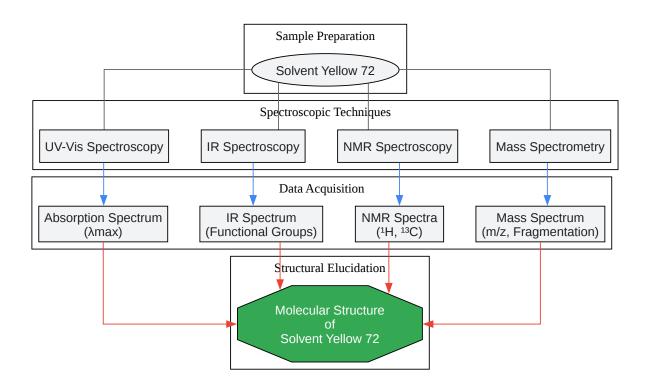
- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.
- Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection and Data Acquisition: Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **Solvent Yellow 72**.





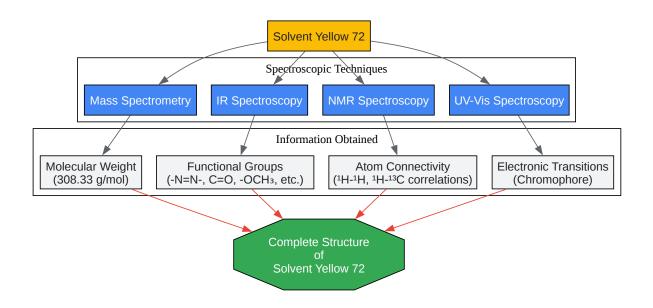
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A flowchart of the general workflow for spectroscopic analysis.

Relationship of Spectroscopic Data in Structural Elucidation

This diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of **Solvent Yellow 72**.





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Relationship between spectroscopic data and structural elucidation.

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